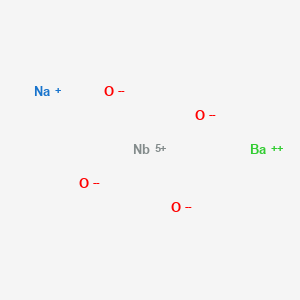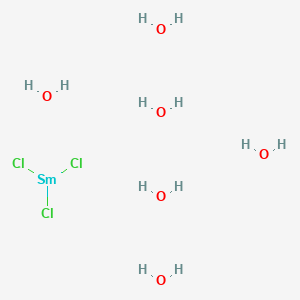
2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Overview
Description
2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminobenzenesulfonamide with carbonyl compounds under acidic or basic conditions to form the desired heterocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzothiadiazines, which can have different functional groups attached to the ring .
Scientific Research Applications
2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 1,1-dioxide
Uniqueness
2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-7-8-5-3-1-2-4-6(5)13(11,12)9-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXXLQQTWUIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332983 | |
| Record name | 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13338-00-6 | |
| Record name | 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides?
A: Several synthetic approaches have been explored for these compounds. One method involves reacting 2-aminobenzenesulfonamide with various isocyanates. For instance, reacting it with allyl, methyl, 2-chloroethyl, or 3-chloropropyl isocyanates yields corresponding 2-substituted benzenesulfonamides. These intermediates can then be cyclized under specific conditions to obtain the desired 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives. [] Another method utilizes a Curtius rearrangement for the synthesis. []
Q2: How does the structure of this compound derivatives influence their biological activity?
A: Research suggests that modifications to the basic structure of this compound can significantly impact its biological activity. For example, introducing specific substituents, like a chlorine atom and unsaturated alkyl chains, at particular positions on the benzothiadiazepine ring system, can enhance anti-HIV-1 activity. [] Notably, the presence of a 3,3-dimethylallyl chain, reminiscent of the TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one and thione) pharmacophore, was linked to increased potency. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications.
Q3: Have any specific biological activities been reported for this compound derivatives?
A: Yes, studies have reported that certain derivatives of this compound exhibit sedative, antiadrenergic, and hypotensive properties. [] Additionally, research has explored their potential as hypoglycemic agents. [] These findings suggest that this class of compounds might hold therapeutic promise for various conditions.
Q4: Can you provide an example of an unexpected reaction outcome observed during the synthesis of this compound derivatives?
A: Interestingly, when 2-(2'-chloroethylureido)- and 2-(3′-chloropropylureido)-benzene sulfonamides were refluxed in 2-propanol, instead of the expected cyclization to the corresponding this compound, the reaction yielded 3-(2′-aminoethoxy)-2H-1,2,4-benzothiadiazine 1,1-dioxide and 3-(3′-aminopropoxy)-2H-1,2,4-benzothiadiazine 1,1-dioxide as hydrochloride salts. This suggests a possible competition between cyclization and nucleophilic substitution reactions depending on the reaction conditions and the specific substituents present. []
Q5: Are there any studies investigating the Smiles rearrangement in the context of this compound synthesis?
A: Yes, researchers observed a Smiles rearrangement during the synthesis of specific derivatives. Treating 2-(2′-chloroethylureido)- and 2-(3′-chloropropylureido)-benzene sulfonamides or their corresponding 3-(aminoalkoxy)-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives with triethylamine in refluxing 2-propanol led to the formation of 3-(2′-hydroxyethylamino)-2H-1,2,4-benzothiadiazine 1,1-dioxide and 3-(3′-hydroxypropylamine)-2H-1,2,4-benzothiadiazine 1,1-dioxide, respectively. This rearrangement provides another route for accessing structurally diverse derivatives with potentially distinct biological activities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
